4-Methyl-7-nitro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

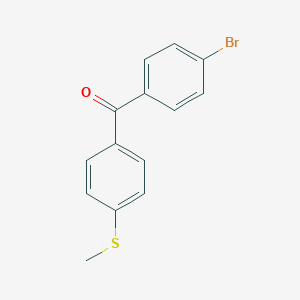

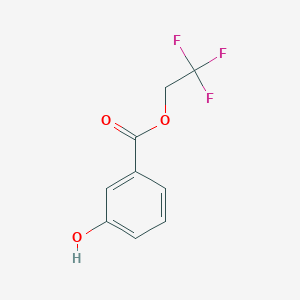

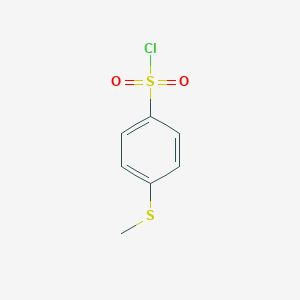

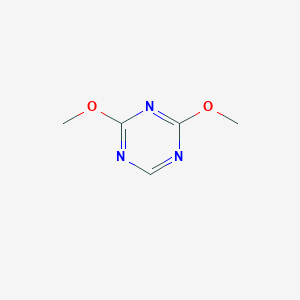

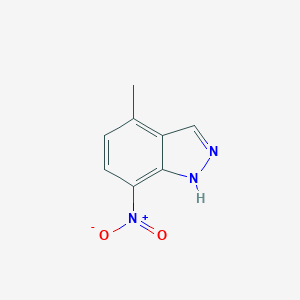

4-Methyl-7-nitro-1H-indazole is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 . It is a solid substance at ambient temperature .

Synthesis Analysis

The synthesis of indazoles, including 4-Methyl-7-nitro-1H-indazole, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 4-Methyl-7-nitro-1H-indazole is represented by the InChI code1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10) . Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can efficiently provide 3-alkyl/aryl-1H-indazoles .Physical And Chemical Properties Analysis

4-Methyl-7-nitro-1H-indazole is a solid substance at ambient temperature . It has a boiling point of 178-180°C .Scientific Research Applications

Anticancer Properties

This compound may be used in the synthesis of anticancer agents. Indazoles, including the 4-Methyl-7-nitro variant, have been identified as core structures in several anticancer drugs due to their ability to interfere with cancer cell proliferation and survival .

Antidepressant Effects

Research has indicated that indazole derivatives can act as antidepressants. The structural motif of “4-Methyl-7-nitro-1H-indazole” is found in compounds that are active in central nervous system disorders, including depression .

Anti-inflammatory Agents

The anti-inflammatory potential of “4-Methyl-7-nitro-1H-indazole” is notable. It can be employed in the synthesis of drugs that reduce inflammation, which is beneficial for treating various inflammatory diseases .

Antibacterial Activity

“4-Methyl-7-nitro-1H-indazole” derivatives have applications in creating antibacterial agents. The indazole nucleus is present in molecules that exhibit activity against a range of bacterial infections .

Antifungal and Anti-HIV Activities

Compounds containing the indazole ring system, such as “4-Methyl-7-nitro-1H-indazole”, have been explored for their antifungal and anti-HIV properties. This makes them valuable in the development of treatments for fungal infections and HIV .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazole derivatives are used as selective inhibitors of phosphoinositide 3-kinase δ, which has implications in the treatment of respiratory diseases. “4-Methyl-7-nitro-1H-indazole” could be a key intermediate in synthesizing these inhibitors .

Biological Probe Applications

The indazole structure is also utilized in biological probes that are essential for research in biochemistry and molecular biology. “4-Methyl-7-nitro-1H-indazole” can be a precursor for the synthesis of such probes, aiding in the study of biological processes .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-Methyl-7-nitro-1H-indazole is neuronal nitric oxide synthase (nNOS) . nNOS is a hemoprotein enzyme that plays a crucial role in neuronal signaling by converting arginine to citrulline and nitric oxide (NO) .

Mode of Action

4-Methyl-7-nitro-1H-indazole acts as a selective inhibitor for nNOS . By inhibiting nNOS, it prevents the conversion of arginine to citrulline and NO, thereby modulating the neuronal signaling pathways .

Biochemical Pathways

The inhibition of nNOS by 4-Methyl-7-nitro-1H-indazole affects the nitric oxide signaling pathway . Nitric oxide is a key neurotransmitter involved in various physiological processes, including vasodilation, immune response, and neurotransmission . By inhibiting nNOS, 4-Methyl-7-nitro-1H-indazole can potentially influence these processes.

Pharmacokinetics

The compound’smolecular weight of 177.16 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of nNOS by 4-Methyl-7-nitro-1H-indazole can lead to a decrease in nitric oxide production. This can result in modulation of neuronal signaling , potentially affecting processes such as vasodilation, immune response, and neurotransmission .

properties

IUPAC Name |

4-methyl-7-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALDSOZYXPLUMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623099 |

Source

|

| Record name | 4-Methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-7-nitro-1H-indazole | |

CAS RN |

104103-06-2 |

Source

|

| Record name | 4-Methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)